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Get Quote

YM-155 (also known as sepantronium bromide) entered the scientific arena as a potent and

specific suppressor of Survivin (BIRC5), a compelling anti-apoptotic target in many cancers.[1]

[2] However, the narrative has grown far more complex. A significant body of evidence now

suggests that the primary cytotoxic effects of YM-155 may not stem from Survivin inhibition at

all. Instead, its mechanism appears to be centered on the induction of DNA damage, potentially

through the inhibition of Topoisomerase IIα (Top2α).[3][4][5][6] In fact, multiple clinical trials

revealed a poor correlation between Survivin expression and patient response to YM-155,

lending weight to these alternative mechanisms.[3][4][7]

This mechanistic ambiguity is the principal source of inconsistent in vitro results. Researchers

expecting a clean downregulation of Survivin may miss the compound's potent DNA-damaging

effects, leading to incorrect conclusions. This guide is structured to address this central issue

and other practical challenges head-on.
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Caption: Proposed mechanisms of YM-155, highlighting the shift from a Survivin inhibitor to a

DNA damaging agent.

Troubleshooting Guide: From Inconsistency to
Insight
This section is formatted as a series of common problems encountered in the lab. Each

question is followed by an analysis of potential causes and actionable solutions.

Q1: The IC50 value in my cell line is dramatically higher
than what's reported in the literature.
Potential Cause 1: Intrinsic Cellular Resistance & Target Expression The sensitivity of cancer

cell lines to YM-155 is highly variable, with reported IC50 values spanning from single-digit

nanomolar to several hundred nanomolar.[1][3] This is not an experimental anomaly but a

reflection of the cells' intrinsic biology. Recent evidence strongly links sensitivity to the

expression level of Topoisomerase IIα (Top2α).[4][6] Cell lines with high Top2α expression are

generally more sensitive, while those with low expression are more resistant.[6] Furthermore,

resistance can be acquired through the downregulation of Top2α or the upregulation of drug

efflux pumps like ABCC1.[6][8]
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Recommended Solutions:

Characterize Your Model: Before extensive experiments, perform a baseline Western blot to

determine the protein expression levels of Top2α and Survivin in your cell line panel. This

provides a mechanistic basis for the sensitivity you observe.

Consult Published Data: Compare your findings with studies that have profiled Top2α or

Survivin expression in various cancer cell lines.[6][9][10]

Select Appropriate Cell Lines: If your goal is to study a specific mechanism, choose cell lines

with known high or low expression of the target protein to serve as positive and negative

controls.

Cell Line Type
Example IC50 Values (72h-
120h)

Reference

Anaplastic Thyroid Cancer
ACT1: 3.24 nM, THJ11T: 73.39

nM
[3]

Neuroblastoma
8 nM to 212 nM across six cell

lines
[1]

Myelogenous Leukemia HL-60: 0.3 nM, U937: 0.8 nM [11]

Potential Cause 2: Compound Integrity and Handling YM-155 hydrochloride, like many small

molecules, requires careful handling to maintain its potency. Issues with solubility, storage, and

stability can lead to a significant underestimation of its true efficacy.

Recommended Solutions:

Verify Solubility: While YM-155 is soluble in water and DMSO, ensure it is fully dissolved.[12]

For stock solutions in DMSO, warming the tube to 37°C for 10 minutes or using an ultrasonic

bath can help.[12]

Proper Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

[13] Follow the manufacturer's guidelines for storage temperature, typically -20°C for short-

term and -80°C for long-term preservation.[12][13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://aacrjournals.org/mct/article/21/6/925/699190/YM155-Induces-DNA-Damage-and-Cell-Death-in
https://www.researchgate.net/figure/Relative-levels-of-survivin-protein-expression-in-human-cancer-cell-lines-following_fig2_317115922
https://www.mdpi.com/1422-0067/24/14/11827
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://www.mdpi.com/2072-6694/17/19/3221
https://pubmed.ncbi.nlm.nih.gov/23618862/
https://www.benchchem.com/product/b1602956/docs?utm_src=pdf-body#the-core-challenge-a-molecule-with-a-shifting-identity
https://www.apexbt.com/ym155.html
https://www.apexbt.com/ym155.html
https://www.medchemexpress.com/YM-155.html
https://www.apexbt.com/ym155.html
https://www.medchemexpress.com/YM-155.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each

experiment. Do not store the compound in dilute aqueous media for extended periods, as its

stability may be compromised.[14]

Parameter Recommendation Source

Primary Solvent
DMSO (>10 mM), Water (>96

mg/mL)
[12]

Storage (Solid) -20°C in a dry, dark place.

Storage (Stock Sol.)
Aliquot and store at -20°C (6

months) or -80°C (1 year).
[13]

Handling

Avoid repeated freeze-thaw

cycles. Prepare fresh working

solutions.

[13]

Q2: I'm not seeing a decrease in Survivin protein levels
after treatment.
Potential Cause: YM-155's Primary Mechanism is Not Survivin Suppression This is a critical

and common point of confusion. As highlighted, the primary cytotoxic effect of YM-155 is likely

DNA damage, which then triggers apoptosis and cell cycle arrest.[5][6] The downregulation of

Survivin can be a secondary or even a disconnected event.[6][15] Relying solely on Survivin

levels as a readout for YM-155 activity will often be misleading.

Recommended Solutions:

Shift Your Focus to DNA Damage: The most reliable and rapid indicator of YM-155 activity is

the induction of DNA double-strand breaks. This can be readily assessed by Western blotting

for phosphorylated histone H2AX (γH2AX). An increase in γH2AX is a more direct and

sensitive marker of YM-155's target engagement than a decrease in Survivin.[1][3]

Assess Apoptosis and Cell Cycle: YM-155 treatment should lead to the cleavage of PARP

and caspases (like 3, 7, 8, and 9) and cause a measurable arrest in the S or G2/M phase of

the cell cycle.[1][11][16][17] These downstream functional readouts provide robust

confirmation of the compound's biological effect.
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Step 1: Verify Compound Integrity

Step 2: Characterize the Cellular Model

Step 3: Re-evaluate Experimental Readout

Inconsistent In Vitro Results
(e.g., High IC50, No Effect)

Is the compound fully dissolved?
(Check solubility, use sonication)

Was it stored correctly?
(Check temp, aliquots, age)

If Yes

What is the Top2α expression level?
(Perform Western Blot)

If Yes

Could there be acquired resistance?
(Check passage #, efflux pumps)

If High/Normal

Correlate DNA Damage & Apoptosis
with Cell Viability Data

If Low, explains resistance

Is Survivin the only readout?
(This can be misleading)

If No

Measure DNA Damage Markers
(γH2AX, Comet Assay)

If Yes

Measure Apoptosis/Cell Cycle
(Cleaved PARP/Caspases, PI Staining)
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Caption: A logical workflow for troubleshooting inconsistent results with YM-155.
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Q3: My results have high variability between replicates
and experiments.
Potential Cause: Sub-optimal Experimental Design Standard principles of in vitro pharmacology

are essential for reproducible results. Factors such as cell density, treatment duration, and the

type of viability assay can all introduce significant variability.[18][19]

Recommended Solutions:

Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the

experiment. Seeding too sparsely or too densely can dramatically alter drug sensitivity. Run

a preliminary experiment to determine the optimal seeding density for your specific cell line

and assay duration.

Solvent Control: The final concentration of DMSO should be consistent across all wells

(including untreated controls) and should be non-toxic to the cells, typically ≤0.5%.[19]

Choose the Right Assay: Different viability assays measure different cellular properties.

MTT/XTT: Measures metabolic activity via mitochondrial reductases.

CellTiter-Glo®: Measures ATP levels, a direct indicator of viable cells.[1]

alamarBlue™/Resazurin: Measures reducing potential in the cytosol.[3]

Crystal Violet/SRB: Measures total protein content (cell number). For a compound like YM-

155 that affects the cell cycle and can induce senescence, a metabolic assay might give

different results than a direct cell counting assay. Using an endpoint that measures ATP

(like CellTiter-Glo®) or total cell number is often more robust.

Consider 3D Models: For more physiologically relevant data, consider using 3D spheroid or

organoid models. YM-155 has been shown to effectively inhibit neuroblastoma spheroid

growth.[1]

Protocol: Validating YM-155 Activity via Western
Blot
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This protocol provides a self-validating system to confirm that YM-155 is biologically active in

your chosen cell line by assessing the primary mechanism (DNA damage) and a key

downstream consequence (apoptosis).

Objective: To detect the induction of γH2AX and cleaved PARP following YM-155 treatment.

Materials:

Cancer cell line of interest

YM-155 hydrochloride

Complete cell culture medium

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: Rabbit anti-γH2AX (Ser139), Rabbit anti-PARP, Mouse anti-β-Actin (or

other loading control)

Secondary antibodies: Anti-rabbit IgG HRP-linked, Anti-mouse IgG HRP-linked

Chemiluminescence substrate

Procedure:

Cell Seeding: Seed cells in 6-well plates at a pre-determined optimal density to reach 60-

70% confluency at the time of harvest. Allow cells to adhere overnight.

Treatment: Treat cells with a range of YM-155 concentrations (e.g., 0, 10 nM, 50 nM, 200

nM) for 24 hours. Include a vehicle-only (e.g., 0.1% DMSO) control.

Cell Lysis:

Wash cells twice with ice-cold 1X PBS.
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Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge at 14,000 rpm for 20 minutes at 4°C.[20]

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's instructions.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli

sample buffer and boil at 95°C for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies (e.g., γH2AX at 1:1000, PARP at 1:1000) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection: Apply the chemiluminescence substrate and visualize the bands using a digital

imager.

Analysis:
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Expected Result: A dose-dependent increase in the γH2AX band (at ~15 kDa) and the

appearance of the cleaved PARP band (at 89 kDa). The full-length PARP band (116 kDa)

may decrease.

Loading Control: Probe the same membrane for β-Actin (~42 kDa) to ensure equal protein

loading.

Frequently Asked Questions (FAQs)
Q: What is the definitive mechanism of action for YM-155? A: The consensus is shifting. While

initially identified as a Survivin suppressant, a larger body of recent evidence indicates it

functions primarily as a DNA damaging agent, most likely by inhibiting Topoisomerase IIα.[4][5]

[6] It also induces reactive oxygen species (ROS).[15] The observed effects on Survivin may be

a secondary consequence in some cell types.

Q: Is there a correlation between a cell line's basal Survivin level and its sensitivity to YM-155?

A: Based on clinical trial data and mechanistic studies, the correlation is weak to non-existent.

[3][4][7] Sensitivity appears to be much more strongly correlated with the expression level of

Top2α.[6]

Q: Can I use YM-155 in combination with other drugs? A: Yes, YM-155 has shown synergistic

activity with other agents, particularly those that also interact with DNA or the cell cycle

machinery. For example, synergy has been reported with topoisomerase inhibitors like

etoposide and with microtubule-targeting agents.[1]

Q: How long should I treat my cells with YM-155? A: Treatment duration is assay-dependent.

For mechanistic studies like detecting γH2AX, a shorter timepoint (e.g., 6-24 hours) may be

sufficient.[3] For cell viability assays (IC50 determination), longer incubations (e.g., 72-120

hours) are common to allow for the full cytotoxic effects to manifest.[1][3][8]

Q: Are there any known off-target effects I should be aware of? A: Yes. Besides Top2α, YM-155

has been reported to downregulate the anti-apoptotic protein Mcl-1, which can contribute to its

pro-apoptotic activity.[11][21] It has also been shown to target interleukin enhancer-binding

factor 3 (ILF3).[3]

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35405742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5225247/
https://aacrjournals.org/mct/article/21/6/925/699190/YM155-Induces-DNA-Damage-and-Cell-Death-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://pubmed.ncbi.nlm.nih.gov/35405742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167740/
https://aacrjournals.org/mct/article/21/6/925/699190/YM155-Induces-DNA-Damage-and-Cell-Death-in
https://www.mdpi.com/2072-6694/17/19/3221
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://www.mdpi.com/2072-6694/17/19/3221
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://www.researchgate.net/publication/339636947_Testing_of_the_Survivin_Suppressant_YM155_in_a_Large_Panel_of_Drug-Resistant_Neuroblastoma_Cell_Lines
https://pubmed.ncbi.nlm.nih.gov/23618862/
https://www.oncotarget.com/article/22871/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glaros, T. et al. (2017). YM155 exerts potent cytotoxic activity against quiescent (G0/G1)
multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1.
Oncotarget.

Mehta, A. et al. (2021). Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell

Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells.

National Institutes of Health. Available at: [Link]

Hagenbuchner, J. et al. (2020). YM155-Adapted Cancer Cell Lines Reveal Drug-Induced
Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired
Resistance Setting. PMC.

Hong, C. S. et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid

Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. PubMed.

Available at: [Link]

Chay, D. et al. (2024). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth

and Enhances Chemosensitivity. MDPI. Available at: [Link]

Wang, G. et al. (2018). Survivin inhibitor YM155 suppresses gastric cancer xenograft growth
in mice without affecting normal tissues. PMC.
Kurokawa, Y. et al. (2017). YM155 Inhibits Topoisomerase Function. PMC - NIH.
Rauch, A. et al. (2012). Suppression of survivin promoter activity by YM155 involves
disruption of Sp1-DNA interaction in the survivin core promoter. PMC.

Kurokawa, Y. et al. (2016). YM155 inhibits topoisomerase function. Augusta University

Research Profiles. Available at: [Link]

Glaros, T. et al. (2015). YM155 causes an S phase arrest. ResearchGate. Available at: [Link]

Hong, C. S. et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid

Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. AACR Journals.

Available at: [Link]

Feng, W. et al. (2013). YM155 triggers intrinsic and extrinsic apoptotic pathways.

ResearchGate. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912423/
https://pubmed.ncbi.nlm.nih.gov/35405742/
https://www.mdpi.com/2072-6694/17/1/1
https://www.augusta.edu/research/profiles/pub/10.1097/CAD.0000000000000441
https://www.researchgate.net/figure/YM155-causes-an-S-phase-arrest-A-Cell-cycle-arrest-with-YM155-treatment-An_fig1_273142750
https://aacrjournals.org/mct/article/21/6/999/701048/YM155-Induces-DNA-Damage-and-Cell-Death-in
https://www.researchgate.net/figure/YM155-triggers-intrinsic-and-extrinsic-apoptotic-pathways-A-YM155-treatment-decreased_fig3_241692224
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kompella, U. B. et al. (2021). Generation of reactive oxygen species is the primary mode of
action and cause of survivin suppression by sepantronium bromide (YM155). PMC.

Michaelis, M. et al. (2015). Testing of the Survivin Suppressant YM155 in a Large Panel of

Drug-Resistant Neuroblastoma Cell Lines. ResearchGate. Available at: [Link]

Jaiswal, P. K. et al. (2015). Survivin: A molecular biomarker in cancer. PMC - NIH.

ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-

Response Measurements. ResearchGate. Available at: [Link]

Santa Cruz Biotechnology, Inc. (n.d.).
National Institutes of Health. (2022).

Feng, W. et al. (2013). YM155 induces caspase-8 dependent apoptosis through

downregulation of survivin and Mcl-1 in human leukemia cells. PubMed. Available at: [Link]

Giovannetti, E. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro:

Reflections from the EORTC-PAMM Course “Preclinical and...”. Anticancer Research.

Available at: [Link]

PubMed. (2020). In vivo therapeutic success of MicroRNA-155 antagomir in a mouse model

of pulmonary fibrosis induced by bleomycin. PubMed. Available at: [Link]

LGC Standards. (n.d.).

ResearchGate. (n.d.). Relative levels of survivin protein expression in human cancer cell...

ResearchGate. Available at: [Link]

Kong, W. et al. (2011).

Ghaffari, M. et al. (2023). Survivin Expression in Luminal Breast Cancer and Adjacent

Normal Tissue for Immuno-Oncology Applications. MDPI. Available at: [Link]

Krawczyk, P. et al. (2021). Circulating Survivin Protein Levels in Lung Cancer Patients

Treated With Platinum-Based Chemotherapy. Pathology and Oncology Research. Available

at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.researchgate.net/publication/283478985_Testing_of_the_Survivin_Suppressant_YM155_in_a_Large_Panel_of_Drug-Resistant_Neuroblastoma_Cell_Lines
https://www.researchgate.net/publication/362483838_Common_Problems_and_Potential_Solutions_for_Troubleshooting_Drug-Response_Measurements
https://pubmed.ncbi.nlm.nih.gov/23618862/
https://ar.iiarjournals.org/content/39/7/3383.long
https://pubmed.ncbi.nlm.nih.gov/32506869/
https://www.researchgate.net/figure/Relative-levels-of-survivin-protein-expression-in-human-cancer-cell-lines-following_fig1_260383178
https://www.mdpi.com/1422-0067/24/15/11827
https://www.por-journal.com/articles/10.3389/pore.2021.1609831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Inhibitory effect of YM155 on the cell migration and caspase 3/7...

ResearchGate. Available at: [Link]

MDPI. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High

Self-Amplifying RNA Integrity. MDPI. Available at: [Link]

National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer
Drug Screening. PMC.
TCI Chemicals. (n.d.).
National Institutes of Health. (2020). MicroRNA-155-5p Diminishes in Vitro Ovarian Cancer
Cell Viability by Targeting HIF1α Expression. NIH.

Nature. (n.d.). Tumor-specific gene expression using the survivin promoter is further

increased by hypoxia. Nature. Available at: [Link]

Vogt, A. et al. (2012).

PubMed. (2025). The chemical instability of the survivin inhibitor - sepantronium bromide

(YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies. PubMed. Available

at: [Link]

Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In:

Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without
affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]

3. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and
Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/publication/352528751_Inhibitory_effect_of_YM155_on_the_cell_migration_and_caspase_37_activity_of_MCF7_breast_cancer_cells_overexpressing_Apaf-1
https://www.mdpi.com/1999-4923/15/8/2056
https://www.nature.com/articles/3304520
https://pubmed.ncbi.nlm.nih.gov/31326442/
https://sorger.med.harvard.edu/publications/niepel-2017-cpcb/
https://www.benchchem.com/product/b1602956?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2072-6694/17/19/3221
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920419/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by
Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. YM155 Inhibits Topoisomerase Function - PMC [pmc.ncbi.nlm.nih.gov]

6. aacrjournals.org [aacrjournals.org]

7. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting
DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and
Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

12. apexbt.com [apexbt.com]

13. medchemexpress.com [medchemexpress.com]

14. The chemical instability of the survivin inhibitor - sepantronium bromide (YM155) studied
by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Generation of reactive oxygen species is the primary mode of action and cause of
survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. researchgate.net [researchgate.net]

19. ar.iiarjournals.org [ar.iiarjournals.org]

20. mdpi.com [mdpi.com]

21. oncotarget.com [oncotarget.com]

To cite this document: BenchChem. [The Core Challenge: A Molecule with a Shifting
Identity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602956/docs#the-core-challenge-a-molecule-with-
a-shifting-identity]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35405742/
https://pubmed.ncbi.nlm.nih.gov/35405742/
https://pubmed.ncbi.nlm.nih.gov/35405742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5225247/
https://aacrjournals.org/mct/article/21/6/925/699190/YM155-Induces-DNA-Damage-and-Cell-Death-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167740/
https://www.researchgate.net/publication/339636947_Testing_of_the_Survivin_Suppressant_YM155_in_a_Large_Panel_of_Drug-Resistant_Neuroblastoma_Cell_Lines
https://www.researchgate.net/figure/Relative-levels-of-survivin-protein-expression-in-human-cancer-cell-lines-following_fig2_317115922
https://www.mdpi.com/1422-0067/24/14/11827
https://pubmed.ncbi.nlm.nih.gov/23618862/
https://pubmed.ncbi.nlm.nih.gov/23618862/
https://www.apexbt.com/ym155.html
https://www.medchemexpress.com/YM-155.html
https://pubmed.ncbi.nlm.nih.gov/40714660/
https://pubmed.ncbi.nlm.nih.gov/40714660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128069/
https://www.researchgate.net/figure/YM155-causes-an-S-phase-arrest-A-Cell-cycle-arrest-with-YM155-treatment-An_fig1_275279210
https://www.researchgate.net/figure/YM155-triggers-intrinsic-and-extrinsic-apoptotic-pathways-A-YM155-treatment-decreased_fig3_290597952
https://www.researchgate.net/figure/Common-Problems-and-Potential-Solutions-for-Troubleshooting-Drug-Response-Measurements_tbl1_318156863
https://ar.iiarjournals.org/content/anticanres/39/7/3413.full.pdf
https://www.mdpi.com/2076-393X/13/10/1062
https://www.oncotarget.com/article/22871/text/
https://www.benchchem.com/product/b1602956/docs#the-core-challenge-a-molecule-with-a-shifting-identity
https://www.benchchem.com/product/b1602956/docs#the-core-challenge-a-molecule-with-a-shifting-identity
https://www.benchchem.com/product/b1602956/docs#the-core-challenge-a-molecule-with-a-shifting-identity
https://www.benchchem.com/product/b1602956/docs#the-core-challenge-a-molecule-with-a-shifting-identity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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